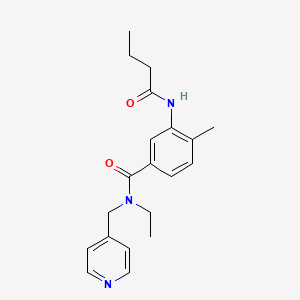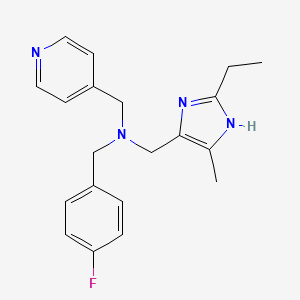
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide
Overview
Description
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide, also known as BPN14770, is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome.
Mechanism of Action
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, this compound can increase cAMP levels, which in turn can improve synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. These effects include improved cognitive function, reduced neuroinflammation, and increased synaptic plasticity. In addition, this compound has been shown to have a favorable safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide is that it has a favorable safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic compound. However, one limitation of this compound is that it has only been studied in animal models, and further studies are needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on 3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide. One direction is to conduct clinical trials to determine its efficacy and safety in humans. Another direction is to study its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to understand the mechanism of action of this compound and its effects on synaptic plasticity and cognitive function.
Conclusion
In conclusion, this compound is a novel therapeutic compound that has shown promising results in preclinical studies for the treatment of neurological disorders. Its mechanism of action involves inhibition of PDE4D, which can increase cAMP levels and improve synaptic plasticity and cognitive function. Further research is needed to determine its efficacy and safety in humans and to explore its potential therapeutic effects in other neurological disorders.
Scientific Research Applications
3-(butyrylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic effects in neurological disorders. Preclinical studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. In addition, this compound has been shown to have anti-inflammatory effects and can reduce neuroinflammation in animal models of Alzheimer's disease.
Properties
IUPAC Name |
3-(butanoylamino)-N-ethyl-4-methyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-6-19(24)22-18-13-17(8-7-15(18)3)20(25)23(5-2)14-16-9-11-21-12-10-16/h7-13H,4-6,14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQOHMXETNZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C(=O)N(CC)CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)


![[1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4259874.png)
![1-(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B4259884.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
![methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate](/img/structure/B4259903.png)
![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B4259905.png)
![3-(4-fluorophenoxy)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methylpropan-1-amine](/img/structure/B4259909.png)
![N-allyl-N-(2-chlorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B4259912.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4259914.png)
![2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B4259929.png)
![N-ethyl-3-ethynyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B4259934.png)
![2-methyl-3-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4259948.png)
